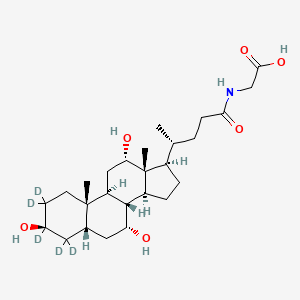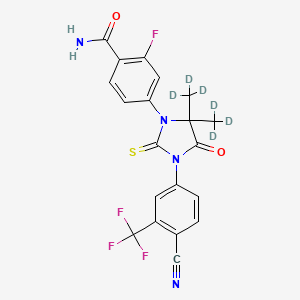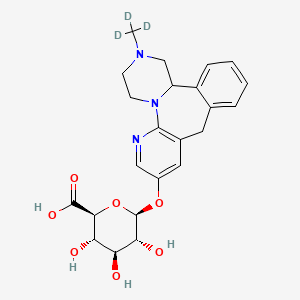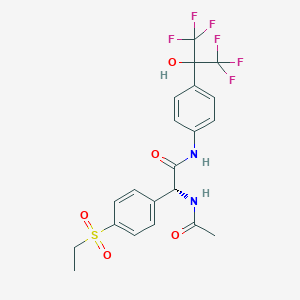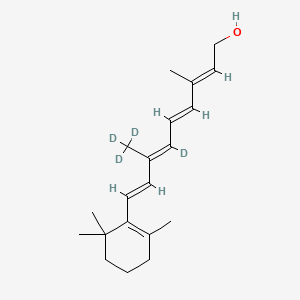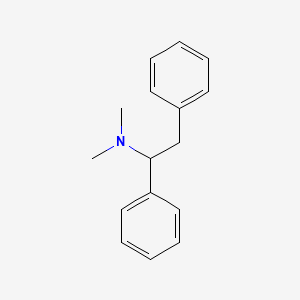
N,N-dimethyl-1,2-diphenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31924 involves the reaction of benzeneethanamine with N,N-dimethyl-.alpha.-phenyl. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of NSC 31924 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
NSC 31924 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: It has been investigated for its potential effects on neural stem cells and other biological systems.
Industry: It is used in the production of other chemical compounds and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of NSC 31924 involves its interaction with specific molecular targets and pathways. It is known to affect neural pathways by modulating neurotransmitter release and receptor activity. This modulation can lead to various physiological effects, including analgesia and altered neural activity .
Comparación Con Compuestos Similares
Similar Compounds
NSC 706744: Another compound studied for its effects on neural pathways.
NSC 725776 (Indimitecan): Known for its anticancer properties.
NSC 724998 (Indotecan): Also studied for its anticancer effects.
Uniqueness
NSC 31924 is unique in its specific molecular structure and its ability to modulate neural pathways. Unlike some similar compounds, it has been studied for both its therapeutic potential and its applications in organic synthesis .
Propiedades
Número CAS |
6319-84-2 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C16H19N/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3 |
Clave InChI |
YEJZJVJJPVZXGX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


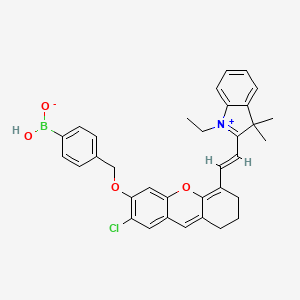


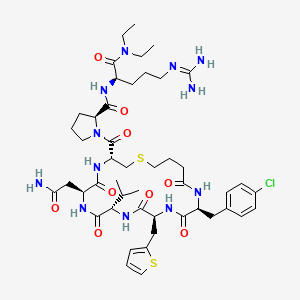
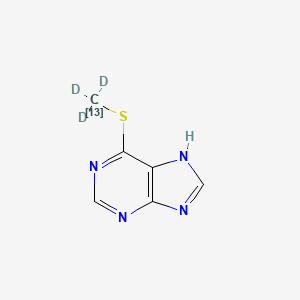
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
